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Compound of Interest

Compound Name: 2-Bromo-N-methylpyridin-4-amine

Cat. No.: B2456387

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
2-Bromo-N-methylpyridin-4-amine (CAS No: 847799-64-8).[1] Given the limited availability of
publicly accessible experimental spectra for this specific compound, this document focuses on
predicted data derived from established spectroscopic principles, supported by data from
structurally analogous compounds. This guide is intended for researchers, scientists, and drug
development professionals who utilize spectroscopic techniques for molecular characterization
and synthesis verification.

Introduction: The Importance of Spectroscopic
Characterization

2-Bromo-N-methylpyridin-4-amine is a substituted pyridine derivative. Such compounds are
pivotal building blocks in medicinal chemistry and materials science due to the versatile
reactivity of the pyridine ring and its substituents. The bromine atom can be functionalized
through various cross-coupling reactions, while the secondary amine offers a site for further
derivatization.

Accurate structural elucidation is the bedrock of chemical research and development.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry
(MS), and Infrared (IR) Spectroscopy provide a detailed "fingerprint" of a molecule's structure.
This guide offers a predictive analysis of the expected spectroscopic data for 2-Bromo-N-
methylpyridin-4-amine, equipping researchers with the necessary information to identify and
characterize this compound in a laboratory setting.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 2-Bromo-N-methylpyridin-4-amine, both *H and 3C NMR are
essential for unambiguous structural confirmation.

Predicted *H NMR Spectrum

The *H NMR spectrum will provide information on the number of different types of protons and
their connectivity. The pyridine ring protons are influenced by the electron-withdrawing bromine
atom and the electron-donating N-methylamino group.

Table 1: Predicted *H NMR Data for 2-Bromo-N-methylpyridin-4-amine (in CDCIs)
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) Predicted
Predicted . )
Proton ] ) Predicted Coupling .
) Chemical Shift o Rationale
Assignment Multiplicity Constant (J,
(3, ppm) Hz)

Located ortho to
the ring nitrogen,
H-6 ~7.9-8.1 Doublet (d) ~5.5 Hz leading to a
downfield shift.
Coupled to H-5.

Doublet of Coupled to both
H-5 ~6.5-6.7 ~5.5Hz, ~2.5 Hz
doublets (dd) H-6 and H-3.

Located ortho to
the electron-
donating amino

H-3 ~6.3-6.5 Doublet (d) ~2.5Hz group, resulting
in an upfield
shift. Coupled to
H-5.

Chemical shift is
] ) concentration
N-H Broad singlet Variable N/A
and solvent

dependent.

Methyl protons
N-CHs ~2.9-3.1 Singlet (s) N/A adjacent to a

nitrogen atom.

Predicted *C NMR Spectrum

The 13C NMR spectrum will show six distinct signals, corresponding to the five carbons of the
pyridine ring and the N-methyl carbon.

Table 2: Predicted 3C NMR Data for 2-Bromo-N-methylpyridin-4-amine (in CDCls)

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b2456387?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2456387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Predicted Chemical Shift

Carbon Assignment Rationale
(3, ppm)
Carbon bearing the bromine
C-2 ~140 - 142 N .
atom, significantly deshielded.
Carbon attached to the
C-4 ~152 - 154 electron-donating amino
group, shifted downfield.
Carbon adjacent to the ring
C-6 ~148 - 150 _
nitrogen.
Influenced by the adjacent
C-5 ~110 - 112 _
amino group.
Shielded by the ortho amino
C-3 ~105 - 107
group.
Typical range for a methyl
N-CHs ~30 - 32 yP 9 Y

group attached to a nitrogen.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution *H and 3C NMR spectra.

Materials & Equipment:

2-Bromo-N-methylpyridin-4-amine sample

Deuterated solvent (e.g., Chloroform-d, CDCIs)

5 mm NMR tube and cap

Pipette or syringe

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:
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o Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry
vial.

» Dissolve the sample in approximately 0.7 mL of the deuterated solvent.
» Transfer the solution to the NMR tube.

o Data Acquisition:

[¢]

Insert the tube into the NMR spectrometer.

[e]

Lock and shim the spectrometer to ensure a homogeneous magnetic field.

o

Acquire the *H spectrum using standard parameters.

[¢]

Acquire the 13C spectrum, which may require a longer acquisition time due to the lower
natural abundance of 3C.

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Integrate the signals in the 1H spectrum and reference
the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound. For 2-Bromo-N-methylpyridin-4-amine, the most notable feature in the mass
spectrum will be the isotopic pattern of bromine.

Predicted Mass Spectrum (Electron lonization - El)

Electron lonization (EI) is a hard ionization technique that causes fragmentation of the
molecule.

Table 3: Predicted Mass Spectrometry Data (El) for 2-Bromo-N-methylpyridin-4-amine
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Description & Expected

lon Predicted m/z . .
Relative Intensity
Molecular ion containing the
[M]* 186 ,
79Br isotope.
Molecular ion containing the
2]+ 188 81Br isotope. Expected
+
intensity is ~98% of the M+
peak.
Fragment resulting from the
[M-Br]* 107

loss of the bromine atom.

Fragment from the loss of the
[M-CHs]* 171/173 methyl group, showing the Br

isotope pattern.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.
Materials & Equipment:

e 2-Bromo-N-methylpyridin-4-amine sample

» High-purity volatile solvent (e.g., Dichloromethane)

e GC-MS system

Procedure:

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic
solvent.

e GC Method:

o Injector Temperature: 250 °C
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o Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C.

o Carrier Gas: Helium.

e MS Method:
o lonization Mode: Electron lonization (EIl) at 70 eV.
o Mass Range: Scan from m/z 40 to 300.
o Source Temperature: ~230 °C.
o Data Acquisition: Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

o Data Processing: Analyze the total ion chromatogram (TIC) to identify the peak for the
compound and extract the corresponding mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-
N bonds.

Table 4: Predicted FT-IR Data for 2-Bromo-N-methylpyridin-4-amine (Neat)
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. . Expected Wavenumber .
Vibrational Mode Rationale
(cm™)

Characteristic for a secondary

N-H stretch 3350 - 3310 cm~? _
amine.[2]
Stretching vibrations of the C-
C-H stretch (aromatic) 3000 - 3100 cm™? H bonds on the pyridine ring.
[3]
) ] Stretching vibrations of the
C-H stretch (aliphatic, -CHs) 2850 - 3000 cm—t

methyl group C-H bonds.[3]

C=N and C=C stretch (pyridine

ing) 1550 - 1610 cm™? Ring stretching vibrations.[3]
ring

Bending vibration of the N-H
N-H bend 1500 - 1550 cm~?

bond.

Stretching of the C-N bond
C-N stretch (aromatic amine) 1335-1250 cm™1 connecting the amine to the

ring.[2]

Stretching vibration of the
C-Br stretch 900 - 1100 cm™1

carbon-bromine bond.[3]

Experimental Protocol: Fourier-Transform Infrared (FT-
IR) Spectroscopy

Objective: To identify the functional groups.

Materials & Equipment:

e 2-Bromo-N-methylpyridin-4-amine sample (solid)

o FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:

e Background Spectrum: Ensure the ATR crystal is clean and acquire a background spectrum.
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o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

o Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Acquire the sample spectrum.

o Data Processing: The software will automatically subtract the background spectrum from the
sample spectrum to produce the final IR spectrum.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of 2-Bromo-N-methylpyridin-4-amine.
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Workflow for Spectroscopic Analysis of 2-Bromo-N-methylpyridin-4-amine
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Caption: General experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data for 2-Bromo-N-methylpyridin-4-
amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2456387#spectroscopic-data-for-2-bromo-n-
methylpyridin-4-amine-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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